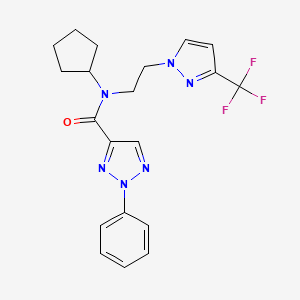
1-(4-Fluorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring, a phenyl group, and a fluorobenzyl group. The “2-oxo” indicates the presence of a carbonyl group (C=O) at the 2-position of the pyridine ring, and the “1,2-dihydro” suggests that the pyridine ring is partially hydrogenated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of the fluorine atom would all influence its properties .科学的研究の応用
Synthesis and Reactivity
The chemical reactivity and synthetic applications of compounds related to 1-(4-Fluorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile have been extensively studied. For instance, the kinetics and mechanisms of reactions involving similar pyridine derivatives have been explored, revealing insights into their oxidation processes and the effects of various conditions on these reactions (Bhattacharjee, Chaudhuri, & Dasgupta, 1984). These studies provide foundational knowledge for understanding the chemical behavior of our compound of interest under different experimental setups.
Structural Analysis and Characterization
The structural elucidation and characterization of closely related molecules have been achieved through methods like X-ray crystallography, providing detailed insights into the molecular configurations and intermolecular interactions present in these compounds. Such analyses are crucial for the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Özbey, Kaynak, Göker, & Kuş, 2004).
Electronic and Optical Properties
Research into the electronic and optical properties of fluorobenzyl-pyridine derivatives has highlighted their potential in the development of new materials for electronic and photonic applications. Studies have focused on their charge transfer capabilities, stability, and interactions at the molecular level, which are essential for designing compounds with specific electronic and optical characteristics (Murthy et al., 2017).
Potential Therapeutic Applications
Several fluorobenzyl-pyridine derivatives have been explored for their biological activities, including anti-cancer properties. These studies involve synthesizing and testing various derivatives for their efficacy against different cancer cell lines, providing a basis for further drug development and understanding the role of fluorobenzyl groups in medicinal chemistry (Hammam et al., 2005).
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have been utilized to predict the interaction of fluorobenzyl-pyridine derivatives with biological targets. This approach helps in the rational design of new compounds with potential therapeutic applications, by understanding their binding affinities and modes of action at the molecular level (Ivashchenko et al., 2019).
作用機序
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O/c20-18-8-6-14(7-9-18)12-22-13-17(10-16(11-21)19(22)23)15-4-2-1-3-5-15/h1-10,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOIJUVFQPGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914715.png)
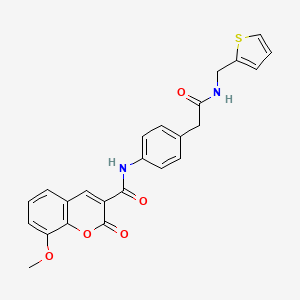
![1,7-dimethyl-3-(3-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914719.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2914720.png)
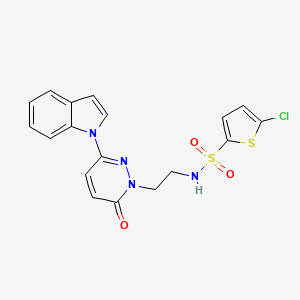
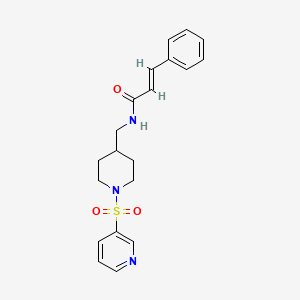
![4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2914724.png)
![2-chloro-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]acetamide](/img/structure/B2914725.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2914726.png)
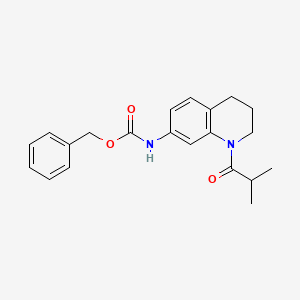
![1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2914728.png)
![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B2914731.png)
![(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2914734.png)
